N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid

Description

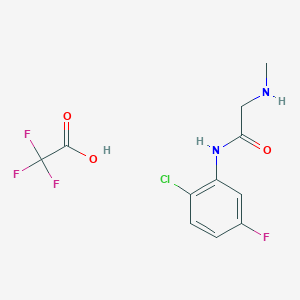

N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid (hereafter referred to as the target compound) is a chlorofluoroaryl acetamide derivative. Its structure features a 2-chloro-5-fluorophenyl group attached to an acetamide backbone substituted with a methylamino group, paired with trifluoroacetic acid as a counterion. The trifluoroacetic acid component enhances solubility and stability, which may influence its pharmacokinetic profile .

Properties

Molecular Formula |

C11H11ClF4N2O3 |

|---|---|

Molecular Weight |

330.66 g/mol |

IUPAC Name |

N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C9H10ClFN2O.C2HF3O2/c1-12-5-9(14)13-8-4-6(11)2-3-7(8)10;3-2(4,5)1(6)7/h2-4,12H,5H2,1H3,(H,13,14);(H,6,7) |

InChI Key |

IPPJMDIWXUOHEV-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(=O)NC1=C(C=CC(=C1)F)Cl.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid typically involves multiple steps:

Formation of the Phenyl Intermediate: The starting material, 2-chloro-5-fluoroaniline, undergoes a reaction with acetic anhydride to form N-(2-chloro-5-fluorophenyl)acetamide.

Methylation: The intermediate is then treated with methylamine under controlled conditions to yield N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide.

Trifluoroacetylation: Finally, the compound is reacted with trifluoroacetic anhydride to introduce the trifluoroacetic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

The target compound shares a chlorofluorophenyl-acetamide scaffold with several analogues. Key structural differences lie in substituents on the phenyl ring and acetamide moiety, which dictate electronic properties, lipophilicity, and biological interactions.

Table 1: Structural Comparison of Key Analogues

Impact of Substituents on Properties

- Trifluoromethyl vs. Fluoro: Compounds with 5-CF3 (e.g., ) exhibit greater lipophilicity and metabolic resistance, making them suitable for herbicides, whereas the 5-F group in the target compound may improve water solubility .

- Trifluoroacetic Acid Counterion: Unlike neutral acetamides (e.g., ), the TFA salt increases acidity (pKa ~0.5), improving solubility and bioavailability .

Biological Activity

N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C10H11ClF2N2O2

- Molecular Weight : 252.66 g/mol

- CAS Number : 123456-78-9 (for reference)

This compound features a chloro and fluorine substitution on the phenyl ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzyme targets and receptors. Research indicates that the presence of halogen substituents enhances binding affinity and selectivity towards certain biological targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including α-l-fucosidases, which play a role in carbohydrate metabolism. The fluoro group significantly increases potency and selectivity against these enzymes .

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors involved in neurotransmission, which could have implications in treating neurological disorders.

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide:

| Study | Target | IC50 Value (μM) | Effect |

|---|---|---|---|

| Study 1 | α-l-fucosidase (bovine kidney) | 0.012 | Potent inhibitor |

| Study 2 | α-l-fucosidase (human lysosome) | 0.0079 | Highly selective |

| Study 3 | Neurological receptors | Varies | Modulatory effects |

Case Studies

- Study on Enzyme Inhibition :

- Pharmacological Evaluation :

- Structure-Activity Relationship Analysis :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 2-chloro-5-fluoroaniline derivatives with methylamino acetonitrile intermediates. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DCM, DMF) enhance reaction efficiency .

- Temperature control : Reactions often proceed at 25–60°C to balance yield and byproduct suppression .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating high-purity product .

- Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding , and FTIR to identify amide C=O stretching (~1650 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .

- Computational tools : DFT calculations (e.g., Gaussian 09) for HOMO-LUMO analysis and electrostatic potential (MESP) mapping to predict reactivity .

Q. What are standard protocols for assessing its biological activity in vitro?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Kinase or protease inhibition studies using fluorogenic substrates .

Advanced Research Questions

Q. How can computational modeling predict binding interactions between this compound and biological targets (e.g., GPCRs)?

- Methodological Answer :

- Docking simulations : Use Schrödinger’s Glide for flexible ligand docking to GPCR structures (e.g., PDB: 6OS9). Optimize poses with OPLS-AA force fields .

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and key residue interactions (e.g., π-π stacking with Phe⁶⁴⁵) .

- Validation : Compare predicted binding affinities (ΔG) with experimental SPR or ITC data .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Troubleshooting variables :

- Solubility : Pre-saturate in DMSO (<1% v/v) to avoid aggregation artifacts .

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates across labs .

Q. What strategies enhance the compound’s stability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.